Napabucasin

Descripción general

Descripción

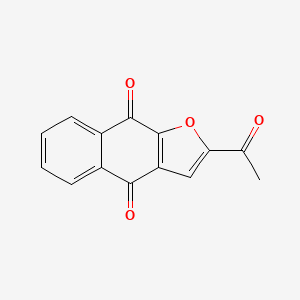

Napabucasin, también conocido como 2-acetilfuro-1,4-naftoquinona, es una pequeña molécula administrada por vía oral que ha captado una atención significativa por su potencial en el tratamiento del cáncer. Se dirige principalmente a la vía de la señal transductora y activadora de la transcripción 3, que está sobreactivada en muchos tipos de cáncer. Esta vía es crucial en la propagación mediada por células madre del cáncer, lo que convierte a this compound en un candidato prometedor para inhibir el crecimiento tumoral, la metástasis y la resistencia a las terapias convencionales .

Aplicaciones Científicas De Investigación

Napabucasin tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Utilizado como un compuesto modelo para estudiar reacciones redox e interacciones enzima-sustrato.

Biología: Investigado por su papel en la inhibición de la actividad de las células madre del cáncer y sus efectos en las vías de señalización celular.

Medicina: Se está llevando a cabo ensayos clínicos para su potencial tratamiento de varios cánceres, incluidos los cánceres colorrectal, pancreático y gástrico. Ha mostrado promesa en la reducción del crecimiento tumoral, la metástasis y la recaída.

Industria: Empleado en el desarrollo de nuevos medicamentos anticancerígenos y estrategias terapéuticas

Mecanismo De Acción

Napabucasin ejerce sus efectos a través de múltiples mecanismos:

Inhibición de la vía STAT3: this compound bloquea la vía de la señal transductora y activadora de la transcripción 3, que es crucial para la supervivencia y proliferación de las células madre del cáncer.

Generación de especies reactivas de oxígeno: El compuesto se bioactiva por oxidorreductasas, lo que lleva a la producción de especies reactivas de oxígeno. Estas especies inducen estrés oxidativo, daño al ADN y muerte celular.

Disrupción de la señalización NF-κB: this compound regula a la baja la vía NF-κB, inhibiendo aún más la supervivencia y proliferación de las células cancerosas

Análisis Bioquímico

Biochemical Properties

Napabucasin plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It is known to inhibit STAT3, a protein involved in cell growth and survival . Additionally, this compound interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) and thioredoxin reductase 1 (TrxR1), which are involved in redox reactions . These interactions lead to the generation of reactive oxygen species (ROS), contributing to its anticancer effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest . This compound also disrupts several signaling pathways, including Wnt, PI3K/Akt, and NF-κB, thereby inhibiting cancer cell stemness and metastasis . Furthermore, it has been shown to reduce the expression of stemness-associated genes and suppress spheroid formation in glioma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of the STAT3 pathway, which is crucial for cancer cell survival and proliferation . By binding to STAT3, this compound prevents its activation and subsequent transcription of target genes involved in cell growth and survival . Additionally, the bioactivation of this compound by NQO1 leads to the generation of ROS, which induces oxidative stress and DNA damage in cancer cells . This dual mechanism of action makes this compound a potent anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce cell cycle arrest and apoptosis within 24 hours of treatment . Long-term studies have demonstrated its ability to inhibit tumor growth and reduce tumor volume in various animal models . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces tumor volume and inhibits tumor growth . At higher doses, it can cause toxic effects, including gastrointestinal toxicities such as diarrhea, nausea, and vomiting . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NQO1 and TrxR1 . These enzymes play a role in the bioactivation of this compound, leading to the generation of ROS and subsequent oxidative stress in cancer cells . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s anticancer effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The pharmacokinetic profile of this compound indicates that it does not exhibit abnormal accumulation, ensuring its effective distribution within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it exerts its effects on STAT3 and other signaling pathways . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its therapeutic efficacy.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Napabucasin se puede sintetizar mediante una serie de reacciones químicas que involucran la fusión de un anillo de furano a una unidad de naftaleno. El proceso normalmente implica la acetilación de furo-1,4-naftoquinona en condiciones controladas. Los parámetros de reacción, como la temperatura, el solvente y los catalizadores, se optimizan meticulosamente para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: En entornos industriales, la producción de this compound se ha mejorado utilizando la química de microflujo. Este método permite una mezcla precisa y un control sobre las condiciones de reacción, lo que lleva a mejores rendimientos e intensificación del proceso. El sistema de microflujo ofrece ventajas como una mejor transferencia de calor y masa, una formación reducida de productos secundarios y escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: Napabucasin se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar especies reactivas de oxígeno, que juegan un papel en su actividad anticancerígena.

Reducción: El compuesto se puede reducir por oxidorreductasas intracelulares, lo que lleva a su bioactivación.

Sustitución: Se pueden realizar varias reacciones de sustitución para modificar los grupos funcionales en la molécula de this compound

Reactivos y condiciones comunes:

Oxidación: Reactivos como peróxido de hidrógeno u oxígeno molecular en condiciones catalíticas.

Reducción: Enzimas como NAD(P)H:quinona oxidorreductasa 1 y citocromo P450 oxidorreductasa.

Sustitución: Agentes halogenantes, agentes alquilantes y otros electrófilos en condiciones apropiadas

Principales productos formados:

Especies reactivas de oxígeno: Estas se forman durante la oxidación de this compound y contribuyen a sus efectos citotóxicos.

This compound reducido: Esta forma está bioactivada y puede inducir daño al ADN y la muerte celular

Comparación Con Compuestos Similares

Napabucasin es único en su doble mecanismo de acción, que se dirige tanto a la vía STAT3 como a la generación de especies reactivas de oxígeno. Los compuestos similares incluyen:

Paclitaxel: Un fármaco quimioterapéutico que estabiliza los microtúbulos e inhibe la división celular. A diferencia de this compound, no se dirige a la vía STAT3.

Tofacitinib: Un inhibidor de la cinasa de Janus utilizado en el tratamiento de enfermedades autoinmunes. También inhibe STAT3 pero carece de la generación de especies reactivas de oxígeno que se observa con this compound.

Selinexor: Un inhibidor de XPO1 con propiedades anticancerígenas, pero no comparte el mismo doble mecanismo de acción que this compound

En conclusión, this compound representa un compuesto prometedor en la lucha contra el cáncer, con sus mecanismos de acción únicos y una amplia gama de aplicaciones en la investigación científica.

Propiedades

IUPAC Name |

2-acetylbenzo[f][1]benzofuran-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHUWDIXHNQOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83280-65-3 | |

| Record name | Napabucasin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083280653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napabucasin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAPABUCASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1HHM49K7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.